Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
Description
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate is a chemical compound with the molecular formula C13H14BrNO3. It is a derivative of isoindole, a heterocyclic compound that is significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a bromine atom and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-oxo-1H-isoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-4-5-9(14)6-10(8)11(15)16/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWIYOUAKWFBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate typically involves the bromination of isoindole derivatives followed by esterification. One common method includes the reaction of 6-bromo-1-oxoisoindoline-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or methanol.
Major Products
Nucleophilic Substitution: Formation of substituted isoindole derivatives.
Reduction: Formation of 6-bromo-1-hydroxyisoindoline-2-carboxylate.
Ester Hydrolysis: Formation of 6-bromo-1-oxoisoindoline-2-carboxylic acid.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it a versatile building block in organic synthesis .
Biology
This compound has garnered attention for its potential biological applications. It is investigated for its role as an enzyme inhibitor and receptor ligand due to its structural characteristics that can mimic natural substrates. Studies have shown that derivatives of isoindole compounds can interact with biological targets, leading to potential therapeutic applications .
Case Study: Enzyme Inhibition
A study evaluated the antagonistic activity of isoindole derivatives against retinol binding protein, demonstrating that modifications to the isoindole structure could enhance binding affinity and specificity . This highlights the potential of this compound in drug development.
Medicine
This compound is being explored as a precursor for novel pharmaceutical agents. Its derivatives have shown promise in cancer research, particularly as selective inhibitors for targets involved in tumor growth and metastasis. The compound's unique structure may contribute to its effectiveness as a therapeutic agent .
Industrial Applications
In industry, this compound is utilized in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various applications in material science, particularly in developing new polymers and coatings with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-1-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindole-2-carboxylate: Similar structure but with a boronate ester group.
6-Bromo-1-oxoisoindoline-2-carboxylic acid: Lacks the tert-butyl ester group.
Methyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: Contains a methyl ester group instead of a tert-butyl ester.
Uniqueness
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate is unique due to its combination of a bromine atom and a tert-butyl ester group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Biological Activity
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate (CAS Number: 1817672-31-3) is a chemical compound with the molecular formula CHBrNO. This compound is a derivative of isoindole, a heterocyclic structure known for its diverse applications in organic synthesis and medicinal chemistry. Its unique structural features, including a bromine atom and a tert-butyl ester group, contribute to its potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the tert-butyl group may influence its solubility and bioavailability.
Pharmacological Applications
Research has indicated that this compound may serve as an important intermediate in the development of pharmaceutical agents, particularly in cancer research. Its structure allows for modifications that can lead to the synthesis of compounds with enhanced therapeutic properties.
Case Studies and Research Findings
Several studies have explored the biological implications of isoindole derivatives, including those similar to this compound:
- Antiviral Activity : Compounds with similar isoindole structures have shown promising antiviral activity. For instance, certain derivatives have been evaluated for their efficacy against HIV and other viral infections, demonstrating significant inhibitory effects at low concentrations .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Isoindole derivatives have been shown to inhibit key enzymes involved in various metabolic pathways, which could be leveraged for therapeutic purposes .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, certain isoindole derivatives displayed selective cytotoxicity against tumor cells while sparing normal cells, indicating their potential as anticancer agents .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique characteristics:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine atom, tert-butyl ester | Potential enzyme inhibitor, anticancer properties |
| Methyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate | Methyl ester instead of tert-butyl | Lower solubility, less effective in enzyme inhibition |
| 6-Bromoisoindoline derivatives | Varied substituents | Broad range of biological activities including antimicrobial effects |
Q & A
Q. Critical Factors :
- Temperature Control : Low temperatures (<0°C) during bromination minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in formylation.
- Workup : Neutralization of acidic byproducts ensures high purity.
Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?
Basic
Key Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in the aromatic region .
- X-ray Crystallography :
Q. Interpretation Tips :
- Compare experimental NMR shifts with DFT-calculated values to confirm assignments.
- Validate crystallographic data using R-factor metrics (<5% for high confidence).
How can researchers resolve discrepancies between calculated and observed spectroscopic data (e.g., NMR or IR) for this compound?
Advanced
Methodology :
Solvent Effects : Polar solvents (e.g., DMSO-d6) may induce tautomerism, altering chemical shifts. Compare spectra in CDCl3 vs. DMSO-d6 .
Dynamic Processes : Use variable-temperature NMR to detect rotamers or conformational exchange.
Crystal Packing : Hydrogen-bonding patterns (e.g., C=O···H-N interactions) can shift IR carbonyl stretches by 10–20 cm⁻¹. Graph set analysis (Etter’s rules) helps interpret solid-state interactions .
Case Study :
In tert-butyl indole derivatives, discrepancies in NOE correlations may arise from steric hindrance. Molecular modeling (e.g., Gaussian) can simulate spatial arrangements to reconcile data .
What strategies are recommended for optimizing the yield of this compound in multi-step syntheses, particularly when dealing with sensitive intermediates?
Advanced
Optimization Steps :
- Protecting Groups : Use Boc (tert-butyloxycarbonyl) to stabilize reactive NH groups during bromination .
- Low-Temperature Reactions : Conduct bromination at –20°C to suppress electrophilic substitution at unintended positions.
- Inert Atmosphere : Schlenk techniques prevent oxidation of air-sensitive intermediates.
- Workup : Quench reactions with ice-cold water to arrest side reactions.
Example :
In a synthesis of a related compound, HF-mediated cleavage in DME improved yield by 15% compared to HCl .
What are the best practices for determining the crystal structure of this compound, and how can hydrogen bonding patterns inform its solid-state behavior?
Advanced
Crystallography Workflow :
Data Collection : Use a Bruker D8 Venture diffractometer with φ and ω scans.
Refinement : SHELXL refines anisotropic displacement parameters and validates via Rint (<0.05) .
Visualization : ORTEP-3 generates thermal ellipsoid plots; WinGX integrates symmetry operations .
Q. Hydrogen Bonding :
- Graph Set Analysis : Identify motifs like S(6) (six-membered rings) or C(4) chains to predict packing efficiency .
- Impact on Stability : Strong N-H···O=C interactions increase melting points and reduce hygroscopicity.
Case Study :
In tert-butyl indole carboxylates, π-π stacking (3.8 Å spacing) and C-H···Br interactions stabilize the lattice, as seen in CSD entries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
